molecular formula C12H11BrO2 B13456788 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one

6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one

Cat. No.: B13456788
M. Wt: 267.12 g/mol
InChI Key: NTTNUZBJGMVSJC-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by a spirocyclic structure, which includes a bromine atom attached to an indene moiety fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the following steps:

    Spirocyclization: Formation of the spirocyclic structure by reacting the brominated indene with an appropriate oxolane precursor under controlled conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
  • 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one

Uniqueness

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its specific spirocyclic structure and the presence of an oxolane ring. This distinguishes it from other similar compounds, which may have different ring systems or substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromospiro[2H-indene-3,3'-oxolane]-1-one

InChI

InChI=1S/C12H11BrO2/c13-8-1-2-9-10(5-8)12(6-11(9)14)3-4-15-7-12/h1-2,5H,3-4,6-7H2

InChI Key

NTTNUZBJGMVSJC-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

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